Type B Allatostatin
Overview
Description
Type B Allatostatin is a type of allatostatin isolated from cockroach brains . It exhibits greater allatostatic potency, especially during early-middle term pregnancy and vitellogenesis . Allatostatins are neuropeptide hormones in insects and crustacea. They have a twofold function: they both inhibit the generation of juvenile hormone and reduce their food intake .
Synthesis Analysis
Allatoregulatory neuropeptides are multifunctional proteins that take part in the synthesis and secretion of juvenile hormones . In insects, allatostatins are inhibitors of juvenile hormone biosynthesis in the corpora allata .
Molecular Structure Analysis
There are three distinct Allatostatin types: A, B, and C . Each Allatostatin type has a unique evolutionary history resulting in distinct conservation and functions across the animal kingdom .
Chemical Reactions Analysis
Allatostatin C (PISCF/AST) is a neuropeptide gene that affects juvenile hormone (JH) synthesis in the corpora allata . Juvenile hormone acid O-methyltransferase (JHAMT) is a key gene in the JH biosynthetic pathway .
Scientific Research Applications
Molecular Structure and Gene Expression : Type B Allatostatin is characterized by its C-terminal sequence W(X)(6)Wamide. The molecular cloning of a B-type prepro-allatostatin from Drosophila melanogaster has revealed novel peptide structures and its gene expression in various developmental stages and in specific tissues like neurons in the brain and abdominal ganglia, and endocrine cells in the gut (Williamson et al., 2001).
Inhibition of Juvenile Hormone Synthesis : One primary function of Type B Allatostatin is the inhibition of juvenile hormone synthesis in the corpora allata of insects. This hormone is crucial for insect development and reproduction (Pratt et al., 1991).
Neuromodulatory and Cardioactive Properties : Research has identified Type B Allatostatin-like peptides with both neuromodulatory and cardioactive properties in crustaceans. These findings suggest broader physiological roles for Type B Allatostatins in arthropods (Dickinson et al., 2009).
Expression in the Central Nervous System and Gut : The B-type allatostatins of G. bimaculatus (crickets) are identified as brain-gut peptides, with their mRNA expression demonstrated in the central nervous system and the digestive tract, indicating a possible role in regulating gut motility (Wang et al., 2004).
Immune Modulation in Crustaceans : In crustaceans, Type B Allatostatin (AST-B) has been shown to modulate the immune response in the hepatopancreas of mud crabs, suggesting its involvement in neuroendocrine-immune interactions (Xu et al., 2020).
Cellular Transfection and Imaging : Allatostatin 1 from Drosophila melanogaster has been used in conjunction with quantum dots for fluorescence imaging, transfection, and nucleus targeting of living cells, indicating its potential in cellular and molecular biology research (Biju et al., 2007).
Future Directions
There are open questions and challenges for future research on Allatostatins and invertebrate neuropeptides in general . The homologues of the arthropod AST-systems in molluscs are potentially more complex due to the greater number of putative mature peptides and receptor genes . In bivalves, they have a broad and varying tissue distribution and abundance, and the elements of the AST-C-like family may have a putative function in the immune response .
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWGZQYNYVOAPP-BDNINTRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H150N24O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2168.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Type B Allatostatin |
Citations
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